molecular formula C8H7ClF3N3 B12451088 2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride

2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride

Cat. No.: B12451088
M. Wt: 237.61 g/mol
InChI Key: NTGXNHLHKVGJIU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C8H6F3N3·HCl It is known for its unique structure, which includes a trifluoromethyl group and a hydrazinyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride is unique due to the specific positioning of the hydrazinyl and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

2-hydrazinyl-5-(trifluoromethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)6-1-2-7(14-13)5(3-6)4-12;/h1-3,14H,13H2;1H

InChI Key

NTGXNHLHKVGJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)NN.Cl

Origin of Product

United States

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